3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

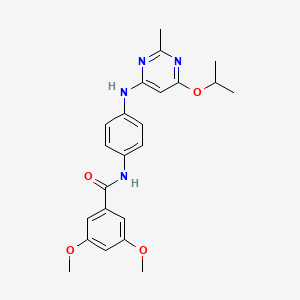

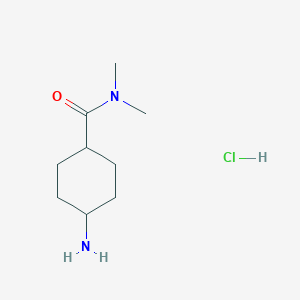

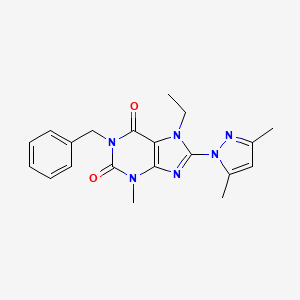

The compound 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a derivative of pyrrolidine, which is a five-membered lactam structure. The compound is characterized by the presence of a 4-methoxyphenyl group and an N-bound m-tolyl group. Although the specific compound is not directly discussed in the provided papers, similar compounds with substituted pyrrolidine rings are mentioned, which can give insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the introduction of various substituents to the pyrrolidine ring. For instance, the synthesis of a tetra-substituted pyrrolidine ring is described, where an N-bound 4-nitrophenyl group and a C-bound 4-methoxyphenyl group are present along with two acetyloxy substituents . This suggests that similar synthetic strategies could be employed for the synthesis of 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide, with appropriate modifications to introduce the m-tolyl group.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex due to the presence of multiple substituents. The crystal structure of a related compound shows a twisted five-membered ring about the bond bearing the acetyloxy substituents . This indicates that the molecular structure of 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide could also exhibit a twisted conformation, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including acylation and reduction. For example, asymmetric acylation of carboxamide enolates derived from pyrrolidine and the stereoselective reduction of the resulting oxoamides has been reported . These reactions are important for modifying the structure of pyrrolidine derivatives and could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure and molecular conformation of a solvated pyrrolidine derivative have been studied, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . The presence of intermolecular hydrogen bonds suggests that 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide may also form similar hydrogen bonds, affecting its solubility and stability.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Cytotoxicity : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related structurally to the target compound, have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

- Antitubercular and Antibacterial Activities : A study on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, related to the query compound, has shown significant antitubercular and antibacterial activities. These findings highlight the compound's relevance in developing new antimicrobial agents (Bodige et al., 2019).

Biological Activities and Applications

- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, structurally related to the target compound, exhibit antibacterial and antifungal activities. These properties underscore the compound's utility in discovering new antimicrobial agents (Vasu et al., 2005).

- Antineoplastic Agent Evaluation : The structure and conformation of a solvated version of a related compound have been studied for potential antineoplastic (cancer-fighting) applications, demonstrating the compound's relevance in cancer therapy research (Banerjee et al., 2002).

Molecular Modeling and Structural Analysis

- Conformational and Structural Studies : Research on polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, involves experimental and molecular modeling studies. This research provides insights into the compound's structural diversity and its implications for pharmacological applications (Shishkina et al., 2018).

Potential for Drug Development

- Drug Design and Synthesis : The discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily, through the synthesis of related carboxamide compounds, highlight the compound's potential in the design of targeted cancer therapies (Schroeder et al., 2009).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-4-3-5-17(12-14)20-19(22)21-11-10-16(13-21)15-6-8-18(23-2)9-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMJJYSEIZFKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551647.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)

![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)